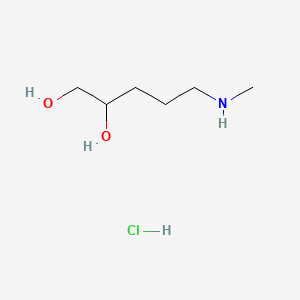
5-(Methylamino)pentane-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylamino)pentane-1,2-diol hydrochloride: is a chemical compound with the molecular formula C6H15NO2·HCl It is a derivative of pentane and contains both an amino group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)pentane-1,2-diol hydrochloride typically involves the reaction of 5-chloropentane-1,2-diol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-chloropentane-1,2-diol} + \text{methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Methylamino)pentane-1,2-diol hydrochloride can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Methylamino)pentane-1,2-diol hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical reactions.
Biology: In biological research, this compound may be used as a building block for the synthesis of biologically active molecules. It can be incorporated into larger structures to study their effects on biological systems.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Methylamino)pentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 5-Aminopentane-1,2-diol hydrochloride
- 5-(Dimethylamino)pentane-1,2-diol hydrochloride
- 5-(Ethylamino)pentane-1,2-diol hydrochloride
Comparison: 5-(Methylamino)pentane-1,2-diol hydrochloride is unique due to the presence of a methylamino group, which imparts specific chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. The presence of the methyl group can influence the compound’s interactions with other molecules, making it distinct in its applications.
Eigenschaften
Molekularformel |
C6H16ClNO2 |
|---|---|
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
5-(methylamino)pentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-7-4-2-3-6(9)5-8;/h6-9H,2-5H2,1H3;1H |
InChI-Schlüssel |
RZPXYFGTSTVVRK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC(CO)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



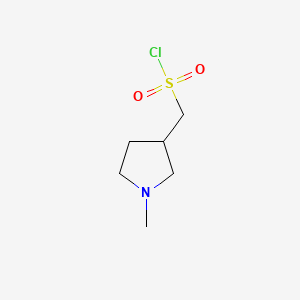

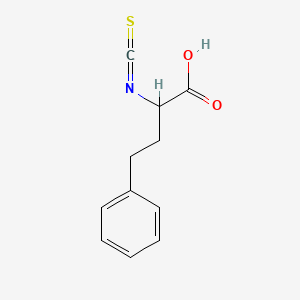

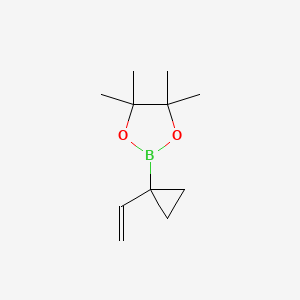


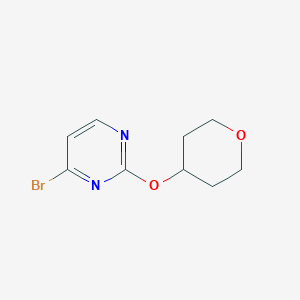
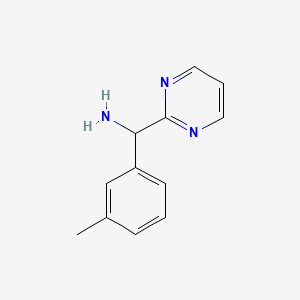

![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)


